molecular formula C39H62N8O11S B12380793 Biotin-PEG8-Me-Tet

Biotin-PEG8-Me-Tet

Cat. No.: B12380793
M. Wt: 851.0 g/mol
InChI Key: BXXSLZRASXXZIW-YSJNHPSYSA-N
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Description

Biotin-PEG8-Me-Tet is a biotin labeling compound used in various scientific research applications. It is composed of biotin, a polyethylene glycol (PEG) linker with eight ethylene glycol units, and a tetrazine group. The compound is known for its ability to label biomolecules, making it useful in various biochemical and biomedical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG8-Me-Tet involves several steps, starting with the activation of biotin The biotin is then linked to a PEG chain through a series of coupling reactionsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield. The product is then purified using chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG8-Me-Tet undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of biotin sulfoxide, while reduction may yield this compound hydride .

Scientific Research Applications

Biotin-PEG8-Me-Tet has a wide range of scientific research applications, including:

    Chemistry: Used as a labeling reagent in click chemistry and other bioconjugation techniques.

    Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for detection and analysis.

    Medicine: Utilized in diagnostic assays and imaging techniques to track biomolecules in vivo.

    Industry: Applied in the development of biosensors and other analytical devices .

Mechanism of Action

Biotin-PEG8-Me-Tet exerts its effects through the strong binding affinity of biotin to avidin or streptavidin. The PEG linker increases the solubility and reduces steric hindrance, allowing for efficient labeling of biomolecules. The tetrazine group enables bioorthogonal reactions, facilitating the specific labeling of target molecules without interfering with biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-PEG8-Me-Tet is unique due to its optimal PEG linker length, which provides a balance between solubility and steric hindrance. The tetrazine group allows for specific bioorthogonal reactions, making it highly versatile for various research applications .

Properties

Molecular Formula

C39H62N8O11S

Molecular Weight

851.0 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C39H62N8O11S/c1-30-44-46-38(47-45-30)32-8-6-31(7-9-32)28-41-36(49)10-12-51-14-16-53-18-20-55-22-24-57-26-27-58-25-23-56-21-19-54-17-15-52-13-11-40-35(48)5-3-2-4-34-37-33(29-59-34)42-39(50)43-37/h6-9,33-34,37H,2-5,10-29H2,1H3,(H,40,48)(H,41,49)(H2,42,43,50)/t33-,34-,37-/m0/s1

InChI Key

BXXSLZRASXXZIW-YSJNHPSYSA-N

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4

Origin of Product

United States

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